molecular formula C24H29NO4 B1436963 2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 2097683-67-3

2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B1436963
M. Wt: 395.5 g/mol
InChI Key: BAUCJPGULMYPTE-UHFFFAOYSA-N
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Description

“2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” is an organic compound . It has a molecular weight of 379.5 . The IUPAC name for this compound is 2-[(1-benzyl-4-piperidinyl)methyl]-5,6-dimethoxy-1-indanone .


Synthesis Analysis

The synthesis of this compound involves the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride . The 5% Pt/C catalyst was chosen due to its higher catalytic activity compared to other catalysts . The initial rate of hydrogenation increases with the increase of catalyst loading, temperature, and solvent polarity .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is a catalytic hydrogenation . The hydrogenation rate decreases with higher hydrogen pressure due to the competitive adsorption of both reactants .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 527.9°C at 760 mmHg and a melting point of 207°C .

Scientific Research Applications

DNA Binding and Staining Applications

The compound 2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, due to its structural similarity with Hoechst 33258 (a bis-benzimidazole family member), may have applications in DNA binding and staining. Hoechst 33258 is known for its strong binding to the minor groove of double-stranded B-DNA with a preference for AT-rich sequences, and it's widely utilized as a fluorescent DNA stain. Its derivatives are employed in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and plant chromosome analysis. Moreover, Hoechst analogues serve in radioprotection and as topoisomerase inhibitors, offering a starting point for rational drug design and a model system to study DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antioxidant Properties

Compounds like chromones (1-benzopyran-4-ones), present in the normal human diet, exhibit significant physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are believed to relate to their antioxidant properties, which involve neutralizing active oxygen and disrupting free radical processes that could lead to cell impairment. The radical scavenging activity of these compounds is attributed to their structural features, particularly the double bond, a carbonyl group of the chromone, and specific hydroxyl groups. Hence, a compound like 2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one could potentially exhibit similar radical scavenging and cell-protective activities (Yadav et al., 2014).

Drug Development and Molecular Interactions

The compound's molecular framework might also be valuable in drug development and understanding molecular interactions. For example, studies on lignin model compounds, which share structural similarities with this compound, reveal insights into the acidolysis mechanism of such molecules and their potential in biochemical applications (Yokoyama, 2015). Similarly, the understanding of molecular interactions and binding mechanisms, as explored in studies with benzylpiperazine derivatives (e.g., N-benzylpiperazine), could inform the design and development of new therapeutic compounds (Johnstone et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20,23,26H,8-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUCJPGULMYPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

CAS RN

2097683-67-3
Record name 3-Hydroxy donepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097683673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYDONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE6CPY2J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

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